![molecular formula C9H11BrClNO B1383677 5-bromo-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride CAS No. 2059971-55-8](/img/structure/B1383677.png)
5-bromo-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride
Übersicht
Beschreibung
5-bromo-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride is a chemical compound with the CAS Number: 2059971-55-8. It has a molecular weight of 264.55 . The compound is typically stored at room temperature and is available in powder form .
Physical And Chemical Properties Analysis
5-bromo-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride is a powder that is stored at room temperature . Additional physical and chemical properties such as solubility, melting point, and boiling point are not specified in the available resources.Wissenschaftliche Forschungsanwendungen
Dopamine D1 Selective Ligands
A study explored the synthesis and pharmacological evaluation of 3-substituted 1-(aminomethyl)-3,4-dihydro-5-hydroxy-1H-2-benzopyrans as potential dopamine D1 selective antagonists. These compounds demonstrated potent D1 antagonist properties in vitro, with primary amine as the optimum nitrogen substitution. The 6-bromo analogues exhibited notable in vivo dopaminergic activity (Michaelides et al., 1991).
Interactions with the 5-HT1A Receptor
Another research synthesized new enantiomerically pure 3-amino-3,4-dihydro-2H-1-benzopyrans and evaluated their interactions with the 5-HT1A receptor. The study found high-affinity compounds with significant selectivity for the 5-HT1A receptor among structures substituted with carboxylate esters, amides, and ketones in the 5-position (Hammarberg et al., 2000).
Oxidation of Amines and Sulfides
A study by Baumstark and Chrisope (1981) demonstrated the oxidation of tertiary amines and sulfides to amine oxides and sulfoxides using a compound structurally related to 5-bromo-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride (Baumstark & Chrisope, 1981).
Antihypertensive Activity
Evans et al. (1984) synthesized a series of compounds, including derivatives of 3,4-dihydro-2H-1-benzopyran, which were tested for antihypertensive activity. The compounds displayed direct vasodilator properties and comparable antihypertensive activity to known medications (Evans et al., 1984).
Potential Anxiolytic Agents
In a study conducted by Podona et al. (1994), a series of 3,4-dihydro-3-amino-2H-1-benzopyran derivatives were prepared to determine their structural requirements for good affinity for 5-HT1A receptors. The compounds showed potential as anxiolytic agents (Podona et al., 1994).
Serotonergic and Dopaminergic Activities
Research by Comoy et al. (1996) on rigid spirobenzopyran analogues showed high affinity for 5-HT1A receptors and selectivity versus other receptor subtypes. This work further emphasizes the potential of derivatives of 3,4-dihydro-2H-1-benzopyran in neuropsychopharmacology (Comoy et al., 1996).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
Eigenschaften
IUPAC Name |
5-bromo-3,4-dihydro-2H-chromen-3-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO.ClH/c10-8-2-1-3-9-7(8)4-6(11)5-12-9;/h1-3,6H,4-5,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVCAKLYXAEZFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C(=CC=C2)Br)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.